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Compound of Interest

Compound Name: Empagliflozin-d4

Cat. No.: B15133737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence between generic and

brand-name empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the

management of type 2 diabetes. The assessment is based on publicly available data from

clinical trials, focusing on pharmacokinetic parameters and adherence to regulatory standards.

Executive Summary
Multiple independent bioequivalence studies have concluded that generic formulations of

empagliflozin are bioequivalent to the brand-name product, Jardiance®. These studies,

conducted in healthy adult volunteers under both fasting and fed conditions, demonstrate that

the rate and extent of absorption of the generic and brand-name drugs are comparable. The

key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area

under the plasma concentration-time curve (AUC), and time to maximum concentration (Tmax),

fall within the stringent bioequivalence limits set by major regulatory agencies such as the U.S.

Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Mechanism of Action: SGLT2 Inhibition
Empagliflozin selectively and reversibly inhibits SGLT2 in the proximal convoluted tubules of

the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the

glomerular filtrate. By blocking this transporter, empagliflozin reduces renal glucose

reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in
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an insulin-independent manner.[1][2] This mechanism also contributes to a modest diuretic

effect and caloric loss, which can lead to reductions in blood pressure and body weight.[1][2]
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Empagliflozin's Mechanism of Action on SGLT2.

Comparative Pharmacokinetic Data
Bioequivalence is established if the 90% confidence intervals (CIs) for the ratio of the

geometric means (generic/brand-name) of Cmax and AUC fall within the range of 80.00% to

125.00%. The tables below summarize data from representative bioequivalence studies.

Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Empagliflozin (25 mg) Under

Fasting Conditions
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Parameter
Generic
Empagliflozin
(Test)

Brand-Name
Empagliflozin
(Reference)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 442.02 ± 103.37 436.29 ± 118.74
102.21% (95.27% -

109.67%)[3]

AUC0-t (ng·h/mL) 3131.08 ± 529.30 3006.88 ± 514.21
104.11% (101.53% -

106.77%)

AUC0-∞ (ng·h/mL)
Not Reported in this

study

Not Reported in this

study

100.64% - 106.85%

(from another study)

Tmax (h) 1.5 (median) 1.5 (median) Not Applicable

t1/2 (h) 8.62 ± 1.53 8.59 ± 1.61 Not Applicable

Data are presented as mean ± standard deviation, except for Tmax which is the median. The

geometric mean ratio and 90% CI are for log-transformed data.

Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Empagliflozin (25 mg) Under

Fed Conditions

Parameter
Generic
Empagliflozin
(Test)

Brand-Name
Empagliflozin
(Reference)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL)

Data not explicitly

separated in all

studies

Data not explicitly

separated in all

studies

94.21% - 104.91%

AUC0-t (ng·h/mL)

Data not explicitly

separated in all

studies

Data not explicitly

separated in all

studies

97.31% - 101.79%

AUC0-∞ (ng·h/mL)

Data not explicitly

separated in all

studies

Data not explicitly

separated in all

studies

97.32% - 101.83%
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The geometric mean ratios and 90% CIs are for log-transformed data from a representative

study. High-fat food was found to have no clinically significant effect on the pharmacokinetics of

empagliflozin.

Experimental Protocols
The bioequivalence of generic and brand-name empagliflozin is typically assessed through

randomized, open-label, single-dose, two-period, two-sequence crossover studies in healthy

adult volunteers.

Key Methodological Components:

Study Design: A randomized, open-label, two-period, two-sequence crossover design is the

standard. This design allows each subject to serve as their own control, minimizing inter-

subject variability.

Participants: Healthy male and female volunteers, typically between the ages of 18 and 55,

are recruited. Inclusion and exclusion criteria ensure a homogenous study population and

minimize confounding factors.

Drug Administration: A single oral dose of the test (generic) and reference (brand-name)

empagliflozin is administered in each study period, separated by a washout period of at least

7 days to ensure complete elimination of the drug from the body.

Blood Sampling: Serial blood samples are collected at predefined time points before and

after drug administration, typically up to 72 hours post-dose.

Bioanalytical Method: Plasma concentrations of empagliflozin are determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method. This method ensures high sensitivity and specificity for the quantification of

the drug.

Pharmacokinetic Analysis: Non-compartmental methods are used to calculate the key

pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2).

Statistical Analysis: Bioequivalence is assessed by calculating the 90% confidence intervals

for the geometric mean ratios of the log-transformed Cmax and AUC values of the test and
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reference products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Brand-Name Empagliflozin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15133737#assessing-the-bioequivalence-of-generic-
versus-brand-name-empagliflozin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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